molecular formula C12H18ClN3O2 B1474950 N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride CAS No. 1679381-55-5

N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride

Cat. No.: B1474950
CAS No.: 1679381-55-5
M. Wt: 271.74 g/mol
InChI Key: PHFAYOJDGPOZOC-UHFFFAOYSA-N
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Description

N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals . The compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the fourth position, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of N-methyl-4-nitroaniline: The 4-nitroaniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclization to Piperidine Derivative: The N-methyl-4-nitroaniline undergoes cyclization with 1,4-dibromobutane in the presence of a base like sodium hydride to form N-methyl-1-(4-nitrophenyl)piperidine.

    Reduction and Hydrochloride Formation: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amine Derivatives: Reduction of the nitro group forms N-methyl-1-(4-aminophenyl)piperidin-4-amine.

    N-Substituted Piperidines: Alkylation or acylation reactions yield various N-substituted piperidine derivatives.

    N-Oxides: Oxidation reactions produce N-oxide derivatives.

Scientific Research Applications

N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-piperidone: A related compound used as an intermediate in organic synthesis.

    4-nitrophenylpiperidine: Another piperidine derivative with similar structural features.

    N-methylpiperidine: A simpler analog without the nitrophenyl group

Uniqueness

N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitrophenyl group and a piperidine ring makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c1-13-10-6-8-14(9-7-10)11-2-4-12(5-3-11)15(16)17;/h2-5,10,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFAYOJDGPOZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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